N-Cbz-3-methyl-DL-valine Methyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

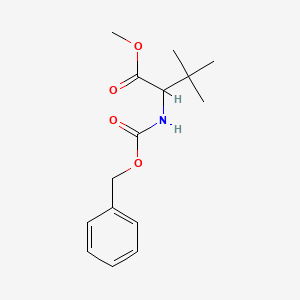

N-Cbz-3-methyl-DL-valine Methyl Ester: is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . It is a derivative of valine, an essential amino acid, and is often used in peptide synthesis due to its protective group properties. The compound is characterized by the presence of a carbobenzyloxy (Cbz) group, which serves as a protecting group for the amino function .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-3-methyl-DL-valine Methyl Ester typically involves the protection of the amino group of 3-methyl-DL-valine with a carbobenzyloxy group, followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of dichloromethane as a solvent and a base such as diisopropylethylamine (DIEA) to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of protective groups like Cbz is crucial in peptide synthesis, and the compound is often produced in bulk for research and pharmaceutical applications .

化学反应分析

Types of Reactions: N-Cbz-3-methyl-DL-valine Methyl Ester undergoes various chemical reactions, including:

Hydrogenation: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Catalytic Hydrogenation: Pd-C, H2

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed:

Hydrogenation: Removal of the Cbz group results in the formation of 3-methyl-DL-valine.

Hydrolysis: Hydrolysis of the ester group yields 3-methyl-DL-valine carboxylic acid.

科学研究应用

Peptide Synthesis

Role in Peptide Formation

N-Cbz-3-methyl-DL-valine methyl ester is widely recognized as a valuable building block in the synthesis of peptides. It is particularly useful in creating modified peptides that can enhance biological activity or stability. The carbobenzoxy (Cbz) protecting group allows for selective reactions, facilitating the formation of complex peptide structures.

Case Study: Modified Peptides

In a study focused on the synthesis of cyclic peptides, researchers utilized this compound to achieve higher yields and improved stability of the final products compared to traditional methods. The modifications allowed for better interaction with biological targets, showcasing the compound's utility in drug design.

Pharmaceutical Development

Drug Formulation

this compound plays a significant role in pharmaceutical development, particularly for drugs targeting neurological disorders. Its structure allows it to mimic amino acids, influencing neurotransmitter pathways and enhancing drug efficacy.

Case Study: Neurological Applications

A recent investigation into the formulation of neuroprotective agents highlighted the use of this compound as a key component. The study demonstrated that compounds incorporating this ester exhibited increased bioavailability and reduced side effects in preclinical models.

Biochemical Research

Protein Folding and Enzyme Activity Studies

This compound is employed in biochemical research to study protein folding mechanisms and enzyme activities. By utilizing this compound, researchers can explore the effects of amino acid modifications on protein structure and function.

Case Study: Enzyme Kinetics

In enzyme kinetics studies, this compound was used to investigate the impact of structural changes on enzyme activity. The results indicated that specific modifications could significantly enhance catalytic efficiency, providing insights into enzyme design for therapeutic applications.

Agrochemical Applications

Development of Herbicides and Growth Regulators

The compound is also used in the agrochemical industry for developing herbicides and growth regulators. Its ability to improve crop yield and resistance makes it a valuable asset in agricultural science.

Case Study: Herbicide Formulation

A formulation study demonstrated that incorporating this compound into herbicides resulted in increased efficacy against target weeds while minimizing environmental impact. This application highlights its potential for sustainable agricultural practices.

Cosmetic Formulations

Enhancing Skin and Hair Products

In cosmetics, this compound acts as a conditioning agent that enhances skin and hair texture. Its properties allow it to be included in various formulations aimed at improving product performance.

Case Study: Skin Conditioning Agents

Research into cosmetic formulations revealed that products containing this compound showed significant improvements in skin hydration and texture compared to control formulations without the compound.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for modified peptides | Enhanced biological activity |

| Pharmaceuticals | Drug formulation for neurological disorders | Increased efficacy and reduced side effects |

| Biochemical Research | Studies on protein folding and enzyme activity | Insights into enzyme design |

| Agrochemicals | Development of herbicides and growth regulators | Improved crop yield and resistance |

| Cosmetics | Skin and hair conditioning agents | Enhanced texture and hydration |

作用机制

The mechanism of action of N-Cbz-3-methyl-DL-valine Methyl Ester primarily involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino function from unwanted reactions during the synthesis process. The compound is selectively deprotected under specific conditions, allowing for the sequential addition of amino acids to form peptides .

相似化合物的比较

- N-Cbz-L-valine Methyl Ester

- N-Cbz-DL-valine Methyl Ester

- N-Boc-3-methyl-DL-valine Methyl Ester

Comparison: N-Cbz-3-methyl-DL-valine Methyl Ester is unique due to the presence of the 3-methyl group, which can influence the steric and electronic properties of the compound. This makes it particularly useful in the synthesis of peptides with specific structural requirements. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and ease of deprotection .

生物活性

N-Cbz-3-methyl-DL-valine methyl ester is a derivative of the amino acid valine, which has garnered attention in medicinal chemistry and drug development due to its unique biological properties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₁NO₃

- Molecular Weight : 183.19 g/mol

- CAS Number : 2566-32-7

The compound can be synthesized through various methods, including the protection of the amino group followed by methylation and esterification processes. The use of the Cbz (carbobenzyloxy) protecting group is crucial for stabilizing the amino functionality during these reactions.

1. Prodrug Development

This compound is often explored in the context of prodrug formulations. Prodrugs are designed to improve the pharmacokinetic properties of active drugs by enhancing their solubility and bioavailability. Research indicates that derivatives like N-Cbz-3-methyl-DL-valine can significantly increase the bioavailability of parent compounds through mechanisms such as:

- Enhanced transport via peptide transporters (e.g., PEPT1) in the intestinal epithelium, leading to improved absorption rates .

- Increased lipophilicity without compromising solubility, making them suitable candidates for drug delivery systems .

2. Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of amino acid derivatives, including this compound. The compound exhibits activity against various bacterial strains, attributed to its ability to disrupt bacterial membranes through electrostatic interactions and hydrophobic effects .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

3. Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can selectively inhibit cancer cell lines, showcasing potential as an anticancer agent. A study highlighted its effectiveness against HL-60 leukemia cells with an IC₅₀ value significantly lower than that observed in non-cancerous cell lines, indicating a selective action that could minimize side effects in therapeutic applications .

Case Study 1: Prodrug Efficacy

A study conducted on a series of prodrugs derived from N-Cbz-3-methyl-DL-valine showed a marked improvement in ocular bioavailability compared to traditional formulations. The findings suggested that these prodrugs could enhance drug delivery to ocular tissues, which is often challenging due to barriers such as the corneal epithelium .

Case Study 2: Anticancer Applications

In a xenograft mouse model, N-Cbz-3-methyl-DL-valine derivatives were tested for their anticancer efficacy. Results indicated complete tumor regression at specific dosages, demonstrating their potential as effective agents in targeted cancer therapies .

属性

IUPAC Name |

methyl 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)12(13(17)19-4)16-14(18)20-10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFCAJVCJLEMTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。